{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine
Description
The strategic combination of well-established pharmacophores is a cornerstone of modern drug design. Thienylmethylpiperidine scaffolds, which integrate a piperidine (B6355638) ring N-substituted with a thienylmethyl group, are of growing interest to medicinal chemists. This framework provides a three-dimensional architecture that can be readily functionalized to optimize interactions with biological targets. The exploration of such scaffolds is driven by the desire to access new chemical space and develop next-generation therapeutics with improved efficacy and selectivity.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. ijnrd.orgwikipedia.org Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved water solubility and metabolic stability, to a parent molecule. The nitrogen atom can act as a basic center, facilitating salt formation and improving bioavailability. Furthermore, the chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, enabling optimized binding to target proteins. nih.gov A vast number of approved drugs across various therapeutic areas, including antihistamines, antipsychotics, and analgesics, incorporate the piperidine scaffold. ijnrd.org
Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of medicinal chemistry. As a bioisostere of the phenyl ring, it is often incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic profiles. The sulfur atom can engage in unique interactions with biological targets, and the thiophene ring is susceptible to a wide range of chemical modifications, allowing for extensive structure-activity relationship (SAR) studies. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
While specific, in-depth research on the biological activity of {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine is not extensively documented in publicly available literature, its structural components suggest potential applications in areas where piperidine and thiophene derivatives have shown promise.
Aminopiperidine derivatives are a class of compounds that have garnered significant attention in contemporary medicinal chemistry. The introduction of an amino group onto the piperidine ring can profoundly influence the biological activity of the molecule. For instance, 4-aminopiperidine (B84694) derivatives have been investigated as potent cognition-enhancing agents. The primary amino group in these compounds is often crucial for their interaction with neurological targets.
Furthermore, derivatives of 3-aminopiperidine are being explored for a range of therapeutic applications. Patents have been filed for 8-[3-amino-piperidin-1-yl]-xanthines, highlighting their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. google.comgoogleapis.comnih.gov The development of robust synthetic methods for producing variously substituted aminopiperidines is an active area of research, as these compounds serve as valuable building blocks for the synthesis of more complex drug candidates. lookchem.com The study of aminopiperidine scaffolds continues to be a fruitful area of investigation, with new derivatives constantly being synthesized and evaluated for their therapeutic potential across a wide range of diseases.
Structure
3D Structure
Properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDGCAIFQPSTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Thienylmethyl Piperidin 3 Yl Methyl Amine and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine Core
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that form the basis for potential synthetic strategies. The most common approaches focus on disconnecting the substituents from a pre-formed piperidine (B6355638) ring or constructing the ring itself as a key step.
Three primary strategic disconnections can be considered:
N-C Bond Disconnection: The most straightforward approach involves the disconnection of the bond between the piperidine nitrogen and the thienylmethyl group. This strategy relies on the N-alkylation of a pre-existing (piperidin-3-yl)methanamine intermediate. This is a convergent approach, allowing for the late-stage introduction of the thienyl moiety.
C3-C Disconnection: An alternative disconnection breaks the bond between the piperidine C3 position and the aminomethyl side chain. This route would involve the synthesis of a 1-(2-thienylmethyl)piperidine-3-carbaldehyde or a related C3-functionalized derivative, which is then converted to the aminomethyl group, for instance, via reductive amination.
Piperidine Ring Disconnection: A more fundamental approach involves the disconnection of the piperidine ring itself. This strategy builds the heterocyclic core from acyclic precursors, incorporating the required substituents or their precursors during the cyclization process. This method offers significant flexibility for controlling stereochemistry. mdpi.comnih.gov
These disconnections lead to key intermediates such as (piperidin-3-yl)methanamine, piperidine-3-carboxamide (nipecotamide), and various functionalized acyclic amines that can undergo cyclization.
Detailed Synthetic Pathways for the Piperidine Ring System
The synthesis of the piperidine ring is a well-established field in organic chemistry, with numerous methods available, ranging from the hydrogenation of pyridine (B92270) precursors to complex intramolecular cyclizations. nih.gov
The catalytic hydrogenation of substituted pyridines is a common method for accessing the piperidine scaffold. Transition metal catalysts, such as rhodium and palladium, are often employed under hydrogen pressure. nih.gov For instance, rhodium complexes have been shown to be effective for the hydrogenation of 3-substituted pyridines. nih.gov Another major route involves intramolecular cyclization reactions, which can provide high levels of stereocontrol. mdpi.comnih.gov These can include aza-Michael reactions, reductive amination of keto-amines, and metal-catalyzed cyclizations of amino-alkenes. mdpi.comnih.gov
Given that the C3 position of this compound is a stereocenter, achieving stereocontrol is a critical aspect of its synthesis. Significant progress has been made in the catalytic enantioselective synthesis of 3-substituted piperidines. rsc.org
One powerful method involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) derivatives. nih.govacs.org This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.govacs.org Another approach is the catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts. rsc.org The resulting 2-substituted-3-bromopiperidines can be rearranged to the desired 3-substituted piperidines. rsc.org
Furthermore, the desymmetrization of prochiral piperidines via catalytic C(sp³)-H oxidation represents a modern strategy. chemrxiv.org Using manganese catalysts, this method can yield versatile chiral N,O-acetal products with excellent enantioselectivity, which can then be converted to various substituted piperidines through stereoretentive transformations. chemrxiv.org
| Method | Catalyst/Reagent | Key Features |
| Asymmetric Reductive Heck | Rhodium catalyst, Chiral ligand | High yield and enantioselectivity; broad functional group tolerance. nih.govacs.org |
| Enantioselective Bromocyclization | Amino-thiocarbamate catalyst | Forms enantioenriched bromopiperidines, which rearrange to 3-substituted products. rsc.org |
| Catalytic C-H Oxidation | Manganese catalyst, H₂O₂ | Desymmetrization of piperidines; provides chiral N,O-acetals for further modification. chemrxiv.org |
The introduction of the 3-aminomethyl group is a key step in synthesizing the target molecule. This transformation can be achieved either by building it from a precursor already on the ring or by adding it to a functionalized piperidine.
A direct and efficient method starts from commercially available piperidine-3-carboxamide (nipecotamide). The amide functionality can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). This one-step reduction provides the key intermediate, (piperidin-3-yl)methanamine. chemicalbook.com
An alternative strategy involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by a reductive amination/cyclization cascade. researchgate.net This method allows for the synthesis of 3-amino piperidines with good enantioselectivity from acyclic precursors. researchgate.net While this approach yields a 3-amino substituent directly attached to the ring, modifications would be necessary to achieve the 3-aminomethyl structure.
Approaches for N-Alkylation with Thienylmethyl Moieties
The final step in the most convergent synthetic route is the attachment of the 2-thienylmethyl group to the piperidine nitrogen. This is typically accomplished through standard N-alkylation or reductive amination procedures.
Direct N-Alkylation: This method involves the reaction of (piperidin-3-yl)methanamine with a 2-thienylmethyl halide, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃), and solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. researchgate.net
Reductive Amination: An alternative and often milder approach is reductive amination. This two-step, one-pot process involves the reaction of (piperidin-3-yl)methanamine with thiophene-2-carboxaldehyde to form an intermediate imine. The imine is then reduced in situ to the final secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). mdpi.com This method avoids the use of potentially unstable alkyl halides.
Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions, such as over-alkylation at the primary amine of the side chain or the formation of quaternary ammonium (B1175870) salts. researchgate.net The N-alkylation step is a key point for optimization.
Key parameters for the direct N-alkylation reaction include the choice of base, solvent, temperature, and the nature of the leaving group on the thienylmethyl electrophile. For reductive amination, optimization would focus on the choice of reducing agent, solvent, pH, and temperature.
The following table outlines typical parameters that would be screened to optimize the direct N-alkylation of (piperidin-3-yl)methanamine.
| Parameter | Variable | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | The strength and solubility of the base can influence reaction rate and prevent side reactions. researchgate.net |
| Solvent | Acetonitrile, DMF, THF, Dichloromethane | Solvent polarity can affect the solubility of reactants and the rate of Sₙ2 substitution. researchgate.net |
| Temperature | 0 °C to reflux | Higher temperatures can increase the reaction rate but may also lead to more byproducts. |
| Alkylating Agent | 2-(Chloromethyl)thiophene, 2-(Bromomethyl)thiophene | Bromides are typically more reactive than chlorides but may be less stable or more expensive. |
Exploration of Novel and Sustainable Synthetic Routes for this compound
Modern synthetic chemistry places increasing emphasis on the development of sustainable and "green" methodologies. unibo.it These principles can be applied to the synthesis of this compound to reduce environmental impact and improve efficiency.
One promising area is the use of biocatalysis. A recently developed method combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net An enzyme could be used to selectively hydroxylate the piperidine ring, which can then be further functionalized. This approach can dramatically reduce the number of synthetic steps required to build complex piperidines. news-medical.net
The use of greener solvents is another key aspect. Researchers are exploring alternatives to traditional volatile organic compounds. For example, solvents like N-octyl-pyrrolidone have been investigated as more sustainable options in related synthetic sequences. rsc.org Additionally, developing multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, can significantly improve atom economy and reduce waste. ajchem-a.comnih.gov Such a strategy could potentially construct the substituted piperidine core in a single, efficient operation. The development of these novel routes offers a pathway to more cost-effective and environmentally benign syntheses of this and related pharmaceutical building blocks.
Comprehensive Structural Elucidation and Conformational Analysis of 1 2 Thienylmethyl Piperidin 3 Yl Methyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies
NMR spectroscopy is a cornerstone technique for the structural analysis of piperidine (B6355638) derivatives, providing detailed insights into the molecular framework and conformational preferences in solution. ycdehongchem.com For {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocycles. acs.org The orientation of the substituents—the 2-thienylmethyl group on the nitrogen and the aminomethyl group at the C3 position—can be determined through analysis of chemical shifts and proton-proton coupling constants (J-values). nih.gov
In the ¹H NMR spectrum, the chemical shifts of the piperidine ring protons are influenced by their axial or equatorial position and the presence of neighboring substituents. Protons in an axial orientation typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between adjacent protons are particularly informative; a large coupling constant (typically 10-13 Hz) between two vicinal methine protons is indicative of a diaxial relationship, confirming their positions on opposite faces of the ring. ycdehongchem.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Thiophene (B33073) H3, H4, H5 | 6.8 - 7.2 | 124 - 127 | Aromatic protons and carbons of the thiophene ring. |
| Thiophene C2 | - | ~140 | Quaternary carbon attached to the methylene (B1212753) bridge. |
| N-CH₂ (Thienyl) | ~3.6 | ~58 | Methylene bridge protons and carbon, deshielded by both the nitrogen and the thiophene ring. |
| Piperidine H2, H6 | 2.0 - 2.9 | ~54 | Protons on carbons adjacent to the nitrogen. Axial and equatorial protons will have distinct shifts. |
| Piperidine H3 | 1.5 - 2.0 | ~35 | Methine proton at the substitution site. Its coupling constants are key to determining axial/equatorial orientation of the aminomethyl group. |
| Piperidine H4, H5 | 1.2 - 1.8 | ~25, ~30 | Remaining piperidine ring protons. |
| C3-CH₂-NH₂ | ~2.7 | ~45 | Protons on the aminomethyl substituent. |
| NH₂ | 1.5 - 2.5 (broad) | - | Amine protons, chemical shift can be variable and the peak is often broad due to exchange. |
Two-dimensional NMR experiments are indispensable for unambiguously assigning proton and carbon signals and mapping out the molecule's structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4), as well as within the thienyl and aminomethyl groups, confirming the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is crucial for assigning the carbon signals based on the already-assigned proton signals. For example, it would link the piperidine H2/H6 protons to their corresponding carbon atom around 54 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the N-CH₂ protons to the C2 and C6 carbons of the piperidine ring and to the C2 carbon of the thiophene ring, confirming the N-substitution. Similarly, correlations from the C3-H proton to the C3-CH₂ carbon would verify the attachment of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. This is the most powerful NMR technique for conformational analysis. For the piperidine ring in a chair conformation, strong NOE signals between protons in a 1,3-diaxial arrangement would be definitive proof of their relative stereochemistry. For instance, if the aminomethyl group at C3 is equatorial, the C3-H would be axial and should show a NOESY cross-peak with the axial protons at C5 and C2.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comnih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the primary amine (NH₂) would appear as a medium-intensity, often broad, doublet in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the piperidine and thienyl groups would be observed just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). The C-N stretching of the tertiary amine within the piperidine ring and the C-S stretching of the thiophene ring would be found in the fingerprint region (below 1500 cm⁻¹). researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations of the thiophene moiety typically give strong Raman signals. The symmetric C-S-C stretching of the thiophene ring is also a characteristic Raman band.
Intermolecular interactions, such as hydrogen bonding involving the primary amine group, can be inferred from shifts in the vibrational frequencies. For instance, the N-H stretching band in the FT-IR spectrum may broaden and shift to a lower wavenumber in the condensed phase compared to a dilute solution, indicating hydrogen bonding. mdpi.com
Interactive Table: Expected Vibrational Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 | FT-IR | Often a doublet, can be broad due to hydrogen bonding. |
| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | FT-IR | Medium intensity band. |
| Thiophene | C-H Stretch | 3050 - 3150 | FT-IR/Raman | Aromatic C-H stretching. |
| Piperidine/Methylene | C-H Stretch | 2850 - 2960 | FT-IR/Raman | Aliphatic C-H stretching. |
| Thiophene | C=C Stretch | 1400 - 1500 | FT-IR/Raman | Aromatic ring stretching, often strong in Raman. |
| Piperidine | CH₂ Bend | ~1450 | FT-IR | Scissoring vibration of methylene groups. |
| Thiophene | C-S Stretch | 600 - 800 | FT-IR/Raman | Characteristic vibration of the thiophene ring. |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₈N₂S), the expected monoisotopic mass is approximately 210.12 Da. chemspider.com
Under electron impact (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in a predictable manner. Key fragmentation pathways for piperidine derivatives often involve cleavage alpha to the nitrogen atom. wvu.eduresearchgate.net Expected fragmentation patterns would include:
Loss of the thienylmethyl group: Cleavage of the bond between the piperidine nitrogen and the methylene bridge would lead to a fragment corresponding to the thienylmethyl cation (C₅H₅S⁺, m/z 97).
Formation of the tropylium-like ion: The thienylmethyl cation itself is a prominent peak in the mass spectra of such compounds.
Cleavage of the piperidine ring: The piperidine ring can undergo characteristic ring-opening fragmentations. nist.gov
Loss of the aminomethyl side chain: Cleavage of the bond at the C3 position could result in the loss of a CH₂NH₂ radical.
Analysis of the tandem mass spectrometry (MS/MS) data, where specific ions are isolated and fragmented further, can provide definitive evidence for the proposed structure by mapping the connectivity of the molecular fragments. researchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. iucr.org This technique can unambiguously determine bond lengths, bond angles, and the conformation of the molecule, including the chair form of the piperidine ring and the relative orientation of its substituents. researchgate.netrsc.org
An X-ray crystal structure of this compound would confirm the chair conformation of the piperidine ring. It would also establish whether the C3-aminomethyl substituent adopts an equatorial or axial position, which is often the thermodynamically preferred state to minimize steric hindrance. nih.gov Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions like hydrogen bonds between the amine group of one molecule and the nitrogen or sulfur atoms of a neighboring molecule. mdpi.commdpi.com
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable)
The molecule this compound possesses a stereocenter at the C3 position of the piperidine ring. Therefore, it can exist as a pair of enantiomers (R and S). If the compound is synthesized or isolated as a single enantiomer, chiroptical methods are necessary to determine its absolute configuration.
Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the R and S configurations, the absolute stereochemistry of the enantiomer can be unequivocally assigned. The thiophene ring serves as the primary chromophore in this molecule, and its spatial relationship to the chiral piperidine ring would dominate the ECD spectrum.
Computational Chemistry and Molecular Modeling of 1 2 Thienylmethyl Piperidin 3 Yl Methyl Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering deep insights into the electronic nature of molecules. For {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine, DFT would be employed to optimize its three-dimensional geometry, determining the most stable arrangement of its atoms in space. This optimized structure is the foundation for calculating a host of electronic properties.
These calculations would yield crucial information such as the distribution of electron density, dipole moment, and the energies of molecular orbitals. Such data is instrumental in predicting the molecule's reactivity and its potential behavior in chemical reactions. Furthermore, theoretical predictions of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be computed. These theoretical spectra are invaluable for complementing and interpreting experimental data.
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of the piperidine (B6355638) ring and the rotatable bonds connecting the different moieties of this compound mean that it can adopt a multitude of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations, which are crucial for understanding the molecule's biological activity.
Molecular mechanics (MM) methods provide a computationally efficient way to explore the potential energy surface of a molecule, identifying low-energy conformations. Following this, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior and allowing for a more thorough exploration of its conformational landscape in a simulated environment that can include solvent effects.
Identification of Stable Conformational Isomers and Energy Minima
Through conformational analysis, researchers could identify several stable conformers of this compound. The relative energies of these conformers would be calculated to determine their populations at a given temperature. The identification of the global energy minimum conformation, as well as other low-energy isomers, is critical, as the biologically active conformation is often one of these stable forms.
Molecular Docking and Dynamics Studies with Proposed In Vitro Biological Targets
Given the presence of the piperidine and thiophene (B33073) scaffolds, which are common in many biologically active compounds, it is plausible that this compound could interact with various protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein.
The process involves placing the ligand (in this case, this compound) into the binding site of a protein and calculating the most likely binding pose based on a scoring function that estimates the binding affinity.
Ligand-Target Binding Pose Predictions and Interaction Profiling
Molecular docking studies would predict the specific orientation of this compound within the active site of a potential biological target. This would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. Understanding this interaction profile is fundamental for explaining the potential mechanism of action and for guiding the design of more potent analogs.
Pharmacophore Modeling for the this compound Scaffold
Pharmacophore modeling is a crucial computational technique in drug discovery and design, aimed at identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is instrumental in understanding drug-receptor interactions and in the virtual screening of large compound libraries to identify novel bioactive molecules. For the scaffold of this compound, pharmacophore modeling can elucidate the key structural motifs responsible for its potential therapeutic effects.
The development of a pharmacophore model for the this compound scaffold involves the identification of key chemical features based on its structure. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic (HY) regions, and aromatic rings (AR).
Based on the structure of this compound, a hypothetical pharmacophore model can be proposed, highlighting the following key features:
Hydrogen Bond Donor (HBD): The primary amine group (-NH2) on the methyl substituent at the 3-position of the piperidine ring serves as a significant hydrogen bond donor. This feature is often critical for anchoring the ligand within the binding pocket of a biological target through interactions with electronegative atoms like oxygen or nitrogen in amino acid residues.
Hydrogen Bond Acceptor (HBA): The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor. Its lone pair of electrons can form a hydrogen bond with donor groups in the receptor.
Hydrophobic (HY) Moiety: The piperidine ring itself, being a saturated heterocyclic system, contributes a significant hydrophobic character to the molecule. This hydrophobicity can facilitate van der Waals interactions with nonpolar pockets of the target protein.
Aromatic Ring (AR): The 2-thienyl group attached to the piperidine nitrogen via a methyl linker provides an aromatic feature. This flat, electron-rich system can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the receptor's active site.
Computational studies on related piperidine-based compounds have consistently highlighted the importance of these features in their interaction with various biological targets. For instance, molecular modeling studies on piperidine-based monoamine transporter ligands have emphasized the role of the piperidine nitrogen and substituents in binding. nih.gov Similarly, research on piperidyl-thienyl derivatives has underscored the significance of the thienyl group in molecular interactions. nih.gov
A summary of the potential pharmacophoric features of the this compound scaffold is presented in the interactive table below.
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in the receptor. |
| Hydrogen Bond Acceptor (HBA) | Piperidine Nitrogen | Interaction with hydrogen bond donor groups in the receptor. |
| Hydrophobic (HY) | Piperidine Ring | Van der Waals interactions with nonpolar pockets of the target protein. |
| Aromatic Ring (AR) | 2-Thienyl Group | π-π stacking or other non-covalent interactions with aromatic amino acid residues. |
This pharmacophore model serves as a foundational hypothesis for guiding further drug design and discovery efforts centered on the this compound scaffold. By understanding these key interaction points, medicinal chemists can design new derivatives with potentially improved potency and selectivity for their intended biological targets. The validation of such a model would typically involve its use in virtual screening campaigns to identify new active compounds, followed by experimental validation of their biological activity.
In Vitro Biological Target Engagement and Molecular Mechanistic Investigations
Identification of Specific Protein and Enzyme Targets through High-Throughput Screening (HTS) in Cell-Free and Cell-Based Systems
High-throughput screening (HTS) represents a critical first step in identifying the potential biological targets of a novel compound. For {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine, a comprehensive HTS campaign would be initiated across a diverse panel of assays to maximize the potential for hit discovery.
In a cell-free approach, the compound would be screened against a large library of purified proteins and enzymes. These assays are designed to detect direct interactions, such as enzyme inhibition or receptor binding, in a controlled environment. Common readouts include fluorescence intensity, fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence.
Concurrently, cell-based HTS assays would be employed to understand the compound's effects in a more physiologically relevant context. These assays can identify targets by measuring changes in cellular processes like signal transduction, gene expression, or cell viability. Reporter gene assays, in which a target's activation leads to the expression of a measurable protein like luciferase, are particularly powerful.
Illustrative HTS Results:
A hypothetical HTS campaign for this compound might yield primary hits in assays for G-protein coupled receptors (GPCRs) and monoamine oxidases (MAOs), given the structural resemblance of the compound to known neuromodulators.
| Assay Type | Target Class | Assay Principle | Hypothetical Result for this compound |
| Cell-Free | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition (Luminescence) | Significant inhibition detected |
| Cell-Free | Dopamine Receptor D2 | Radioligand Displacement | Moderate displacement of radioligand |
| Cell-Based | Serotonin (B10506) Receptor 5-HT2A | Calcium Mobilization (FLIPR) | Agonist activity observed |
| Cell-Based | Sigma-1 Receptor | Reporter Gene Assay | Activation of reporter gene |
Ligand Binding Assays with Recombinant Proteins for Affinity and Kinetics
Following the identification of primary hits from HTS, ligand binding assays are performed to quantify the affinity and kinetics of the interaction between this compound and its putative protein targets. These assays typically utilize recombinant proteins to ensure a pure and consistent source of the target.
Radioligand Binding Assays: This classic technique would be used to determine the binding affinity (Ki) of the compound. The assay measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the target protein.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the association (ka) and dissociation (kd) rates of the ligand-protein interaction. frontiersin.org From these rates, the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka), offering a more dynamic view of the binding event.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Hypothetical Binding Affinity and Kinetic Data:
| Target Protein | Assay Method | Parameter | Hypothetical Value |
| MAO-A | Radioligand Binding | Ki | 75 nM |
| Dopamine D2 Receptor | Radioligand Binding | Ki | 250 nM |
| Serotonin 5-HT2A Receptor | SPR | KD | 120 nM |
| Sigma-1 Receptor | SPR | ka (1/Ms) | 1.5 x 10^5 |
| Sigma-1 Receptor | SPR | kd (1/s) | 3.0 x 10^-3 |
| Sigma-1 Receptor | SPR | KD | 20 nM |
Enzyme Inhibition/Activation Kinetics and Mechanism Determination
For targets that are enzymes, such as MAO-A, detailed kinetic studies are necessary to determine the potency and mechanism of inhibition or activation. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor.
By plotting the reaction velocity against substrate concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot), the mechanism of inhibition can be determined.
Competitive inhibition: The inhibitor binds to the active site, competing with the substrate.
Non-competitive inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Hypothetical Enzyme Inhibition Data for MAO-A:
| Substrate | Inhibitor Concentration | Vmax (nmol/min/mg) | Km (µM) | Inhibition Type |
| Kynuramine | 0 nM | 100 | 25 | - |
| Kynuramine | 50 nM | 100 | 50 | Competitive |
| Kynuramine | 100 nM | 100 | 75 | Competitive |
Cellular Assays for Receptor Activation and Intracellular Signaling Pathway Modulation (In Vitro)
To confirm that the binding of this compound to its receptor targets translates into a functional cellular response, a variety of in vitro cellular assays are employed. These assays measure downstream signaling events that occur after receptor activation.
For GPCRs like the serotonin 5-HT2A receptor, common assays include:
Calcium mobilization assays: Measuring changes in intracellular calcium levels upon receptor activation.
cAMP assays: Quantifying the production of cyclic AMP, a key second messenger.
Beta-arrestin recruitment assays: Detecting the translocation of beta-arrestin to the activated receptor, a process involved in receptor desensitization and signaling.
These assays can determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.
Hypothetical Functional Activity at the 5-HT2A Receptor:
| Assay Type | Parameter | Hypothetical Value | Functional Effect |
| Calcium Mobilization | EC50 | 150 nM | Agonist |
| Beta-Arrestin Recruitment | EC50 | 300 nM | Agonist |
Biophysical Studies of Ligand-Protein Interactions
Biophysical techniques provide further insight into the direct interaction between this compound and its target proteins, confirming binding and assessing its impact on protein stability.
Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, which is a strong indicator of a direct interaction.
Saturation Transfer Difference NMR (STD-NMR): This NMR technique is used to identify which parts of a ligand are in close proximity to the protein. By irradiating the protein and observing the transfer of saturation to the ligand's protons, an "epitope map" of the binding interaction can be generated.
Hypothetical Thermal Shift Assay Data:
| Target Protein | ΔTm (°C) with this compound | Interpretation |
| MAO-A | + 4.5 °C | Strong stabilization, confirms binding |
| Sigma-1 Receptor | + 6.2 °C | Strong stabilization, confirms binding |
| Dopamine D2 Receptor | + 1.8 °C | Weak stabilization, consistent with lower affinity |
Elucidation of Molecular Mechanisms of Action at the Protein Level
The culmination of these studies is the elucidation of the precise molecular mechanism by which this compound exerts its effects at the protein level. This involves integrating all the data gathered to build a comprehensive model of the interaction.
For an enzyme like MAO-A, the kinetic data would suggest active site binding , where the thienylmethylpiperidine moiety of the compound likely occupies the same binding pocket as the endogenous substrates, thereby competitively inhibiting the enzyme's function.
For a receptor like the Sigma-1 receptor, the high-affinity binding and strong stabilization observed in biophysical assays would point towards a direct and potent interaction. Further studies, such as co-crystallography, could reveal the precise binding pose and the key amino acid residues involved in the interaction. If the compound were to enhance the binding of another ligand, it would be classified as an allosteric modulator . However, based on the hypothetical data, a direct orthosteric binding mechanism is more likely.
This multi-faceted approach, combining HTS, ligand binding, enzyme kinetics, cellular assays, and biophysical studies, provides a robust framework for characterizing the in vitro pharmacology of a novel compound like this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Thienylmethyl Piperidin 3 Yl Methyl Amine Derivatives
Rational Design and Synthesis of Analogues and Libraries of {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine
The rational design of analogues of the this compound scaffold involves a systematic approach to modify its three main components: the thiophene (B33073) ring, the piperidine (B6355638) ring, and the aminomethyl linker. enamine.netpharmaceutical-business-review.com The goal is to enhance interactions with the biological target, improve physicochemical properties, and optimize pharmacokinetic parameters. thieme-connect.com Synthetic strategies often involve multi-step sequences that allow for the introduction of diverse substituents at key positions. nih.govmdpi.com
Systematic Modifications of the Thiophene Ring and Their In Vitro Biological Impact
The thiophene ring serves as a crucial aromatic component, often engaging in hydrophobic and π-stacking interactions within the binding pocket of a target protein. Modifications to this ring can significantly influence biological activity.
Key Modifications and Their Effects:
Substitution: Introducing substituents onto the thiophene ring can modulate its electronic properties and steric profile. For example, in a series of thiophene[3,2-d]pyrimidine derivatives, modifications to the group attached to the thiophene core were explored to improve anti-HIV-1 activity. Replacing a potentially toxic sulfonamide group with bioisosteres like dimethylphosphine (B1204785) oxide or substituted phosphonate (B1237965) esters was shown to improve solubility, decrease toxicity, and introduce new hydrogen bonding opportunities with the target enzyme. nih.gov
Bioisosteric Replacement: Replacing the thiophene ring with other aromatic or heteroaromatic systems (e.g., phenyl, furan, pyridine) is a common strategy to probe the importance of the sulfur atom and the ring's specific electronic and steric features. In studies of acetylcholinesterase inhibitors, the indanone moiety of the drug donepezil (B133215) was replaced by a thiophene ring to create analogues with retained spatial and physicochemical properties, leading to potent inhibitors. nih.gov
The synthesis of these analogues often begins with a substituted thiophene, such as thiophene-2-carbaldehyde, which can be reacted with piperidine derivatives to form the core scaffold. acgpubs.org Subsequent modifications can then be carried out to build the final molecule. nih.gov
Exploration of Substitutions on the Piperidine Ring and Their Effect on Target Engagement
The piperidine ring acts as a central scaffold and its conformation and substitution pattern are critical for orienting the other functional groups for optimal target engagement. researchgate.netnih.gov
Impact of Piperidine Modifications:
Substituent Position and Type: The biological properties of piperidine derivatives are highly dependent on the type and location of substituents on the ring. researchgate.net In a study of farnesyltransferase (FTase) inhibitors, it was found that all four substituent positions on the piperidine core played an important role. For instance, modifying the substituent at the C-4 position from a 3-bromophenyl group to a 2-bromophenyl group resulted in a threefold increase in potency. acs.org Conversely, a 4-bromophenyl or 4-methoxyphenyl (B3050149) substitution led to a loss of activity. acs.org
Conformational Restriction: Introducing conformational constraints, such as fusing the piperidine to another ring system, can lock the molecule into a more bioactive conformation, thereby enhancing affinity. nih.gov For instance, research on N-aryl-piperidine derivatives as histamine (B1213489) H3 receptor agonists showed that the piperidine spacer provided an appropriate conformational restriction that favored specific binding. nih.gov
Core Modification: Altering the piperidine core itself can lead to significant changes in activity. In the development of FTase inhibitors, converting a piperidin-2-one core to the corresponding piperidine core resulted in a 10-fold increase in potency. acs.org
The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of corresponding pyridine (B92270) precursors or through intramolecular cyclization reactions. nih.gov
Below is a data table illustrating the impact of substitutions on the piperidine ring on Farnesyltransferase (FTase) inhibition, based on findings from a study on a piperidin-2-one lead compound. acs.org
| Compound | R1 (N-1 Position) | R4 (C-4 Position) | R5 (C-5 Position) | Core | FTase IC50 (nM) |
| 1 | 3-Pyridylmethyl | 3-Bromophenyl | NO2 | Piperidin-2-one | 500 |
| 9 | 2- or 4-Pyridylmethyl | 3-Bromophenyl | NO2 | Piperidin-2-one | Inactive |
| 11 | 3-Pyridylmethyl | 3-Bromophenyl | NH2 | Piperidin-2-one | Inactive |
| 13 | 3-Pyridylmethyl | 3-Chlorophenyl | NO2 | Piperidin-2-one | 430 |
| 14 | 3-Pyridylmethyl | 3-Methylphenyl | NO2 | Piperidin-2-one | 480 |
| 17 | 3-Pyridylmethyl | 2-Bromophenyl | NO2 | Piperidin-2-one | 140 |
| 18 | 3-Pyridylmethyl | 4-Methoxyphenyl | NO2 | Piperidin-2-one | Inactive |
| 8 | 3-Pyridylmethyl | 3-Bromophenyl | H | Piperidine | 3.7 |
| 21 | 3-Pyridylmethyl | 2-Bromophenyl | H | Piperidine | 8.2 |
Investigation of the Aminomethyl Moiety and Linker Region Modifications
The aminomethyl group and the methylene (B1212753) linker connecting it to the piperidine ring play a crucial role in positioning the basic amine for key interactions, such as salt bridges with acidic residues in the target protein. Modifications in this region can fine-tune the compound's binding affinity and physicochemical properties.
Strategies for Linker Modification:
Homologation: Extending or shortening the linker can alter the distance between the piperidine scaffold and the terminal amine, which can be critical for optimal interaction with the target.
Rigidification: Introducing double bonds or incorporating the linker into a ring system can reduce conformational flexibility. This can be advantageous if the rigid conformation is the bioactive one, but detrimental otherwise.
Bioisosteric Replacement: The amine group can be replaced by other functional groups that can act as hydrogen bond donors or acceptors, such as amides or small heterocycles. In a study on novel bacterial topoisomerase inhibitors, the central aminopiperidine linker was replaced with a piperazine (B1678402) moiety. This modification retained good potency while reducing cardiotoxicity associated with the aminopiperidine group. nih.gov In other contexts, the piperidine ring itself can serve as a linker between different pharmacophoric groups. encyclopedia.pub
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Class
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the thienylmethylpiperidine class, QSAR models can predict the activity of unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.comresearchgate.net
A typical QSAR study involves:
Data Set Compilation: A series of derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For example, a QSAR study on piperidine derivatives for cardiotoxicity used the Monte Carlo technique to develop models that successfully predicted the pIC50 values with high coefficients of determination (R² > 0.90) for the external validation set. nih.gov Such models can provide valuable insights into the key structural features that influence the desired biological activity and help prioritize which analogues to synthesize. nih.govnih.gov
Stereoisomer-Specific Biological Activities and Chiral SAR
The piperidine ring in this compound contains a chiral center at the 3-position. The spatial arrangement of the aminomethyl group (R or S configuration) can have a profound impact on biological activity, as stereoisomers often interact differently with chiral biological targets like enzymes and receptors. thieme-connect.com
Key Aspects of Chiral SAR:
Enantioselectivity: It is common for one enantiomer of a chiral drug to be significantly more active than the other. Therefore, the asymmetric synthesis or chiral resolution of piperidine derivatives is a critical aspect of drug development. nih.govorganic-chemistry.org For example, the enantioselective cyanidation of amines using a chiral copper catalyst has been developed to produce chiral piperidines, which was a key step in the asymmetric synthesis of the anticancer drug Niraparib. nih.gov
Diastereoselectivity: When additional chiral centers are introduced, diastereomers are formed. These can have different physicochemical properties and biological activities. Studies on mefloquine (B1676156) analogs, which contain a substituted piperidine methanol (B129727) group, showed that all four stereoisomers retained potent antifungal activity, although the erythro enantiomers were slightly more potent than the threo enantiomers. nih.gov This indicates that while stereochemistry can influence activity, it may not always be a critical determinant for some scaffolds. nih.gov
Kinetic Resolution: This technique can be used to separate enantiomers of a racemic mixture. For N-Boc-2-aryl-4-methylenepiperidines, kinetic resolution using a chiral base system allows for the isolation of products with high enantiomeric ratios. whiterose.ac.uk
The development of stereoselective synthetic routes is essential for accessing enantiomerically pure compounds, enabling a thorough investigation of chiral SAR and leading to the development of more potent and selective therapeutic agents. nih.govwhiterose.ac.uk
1 2 Thienylmethyl Piperidin 3 Yl Methyl Amine As a Chemical Probe and Tool Compound
Utility in Phenotypic Screening Campaigns for Identifying and Validating Biological Targets.
Further research into novel chemical probes is ongoing in the scientific community, and information regarding this specific compound may become available in the future.
Future Research Directions and Broader Academic Implications of the 1 2 Thienylmethyl Piperidin 3 Yl Methyl Amine Scaffold
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability.
The advancement of novel synthetic routes for {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine and its derivatives is pivotal for facilitating extensive research and potential future applications. Current synthetic strategies, while effective at a laboratory scale, may present challenges in terms of efficiency, cost, and scalability. Future research in this domain should prioritize the development of more streamlined and robust synthetic protocols.
Key areas of exploration include:
Multicomponent Reactions: Investigating one-pot, multicomponent reactions could significantly enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources. researchgate.net The development of such a strategy for this specific scaffold would be a considerable step forward.
Biocatalytic Approaches: The use of enzymes in synthetic chemistry offers high selectivity and milder reaction conditions. news-medical.net Exploring biocatalytic methods, such as transaminases for the introduction of the amine group or enzymes for the stereoselective functionalization of the piperidine (B6355638) ring, could lead to more efficient and environmentally friendly syntheses. news-medical.net
Flow Chemistry: Continuous flow synthesis presents an opportunity for improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of the this compound scaffold to a flow chemistry platform could enable the rapid and automated production of analogues for screening purposes.
Dearomative Functionalization: Recent advances in the dearomative functionalization of heterocycles could provide novel pathways to construct the substituted piperidine core with high levels of stereocontrol. researchgate.net This approach could open up new avenues for creating diverse and complex derivatives.
| Synthetic Methodology | Potential Advantages for the Scaffold |
| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. researchgate.net |
| Biocatalysis | High stereoselectivity, mild reaction conditions, green chemistry. news-medical.net |
| Flow Chemistry | Enhanced scalability, improved safety, precise reaction control. |
| Dearomative Functionalization | Access to novel 3D chemical space, high stereocontrol. researchgate.net |
Expansion of the SAR Landscape for Diverse Biological Targets and Modalities.
A comprehensive understanding of the Structure-Activity Relationship (SAR) is fundamental to unlocking the full therapeutic potential of the this compound scaffold. Future research should systematically explore how modifications to different parts of the molecule influence its biological activity across a range of targets.
Systematic modifications should be explored at three key positions:
The Thienyl Group: Substitution on the thiophene (B33073) ring could modulate electronic properties, lipophilicity, and interactions with target proteins. Exploring a variety of substituents, from simple alkyl and halo groups to more complex functionalities, will be crucial.
The Piperidine Ring: Alterations to the piperidine ring, such as the introduction of substituents or conformational constraints, could significantly impact binding affinity and selectivity. The stereochemistry at the 3-position is also a critical factor to investigate.
The Methylamine Side Chain: The primary amine offers a handle for further functionalization. Acylation, alkylation, or incorporation into larger pharmacophoric groups could lead to derivatives with novel biological profiles.
This systematic exploration will generate a detailed SAR landscape, providing valuable insights into the key structural features required for activity at various biological targets. nih.gov This knowledge will be instrumental in guiding the design of more potent and selective modulators. acs.org
Integration of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening.
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development. nih.gov For the this compound scaffold, these computational tools can be leveraged in several ways:
Predictive Modeling: AI algorithms can be trained on existing SAR data to build predictive models for the biological activity of novel, untested analogues. crimsonpublishers.com This can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Virtual Screening: Large virtual libraries of derivatives based on the core scaffold can be rapidly screened against computational models of biological targets. springernature.com This allows for the identification of potential hits without the need for extensive and costly high-throughput screening.
De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. springernature.com
Protein-Ligand Docking Simulation: Advanced deep learning methods are providing new approaches to protein-ligand docking, which can help in understanding the binding modes of these compounds and in designing more effective derivatives. blogspot.com
| AI/ML Application | Role in Scaffold Development |
| Predictive Modeling | Prioritization of synthetic targets. crimsonpublishers.com |
| Virtual Screening | Rapid identification of potential hits from large libraries. springernature.com |
| De Novo Design | Generation of novel, optimized molecular structures. springernature.com |
| Enhanced Docking Simulations | Elucidation of binding mechanisms and improved design. blogspot.com |
Conceptual Frameworks for Leveraging the Scaffold in Lead Generation and Optimization.
The this compound framework can be considered a "privileged scaffold," a concept describing molecular structures that are capable of binding to multiple biological targets. nih.govresearchgate.net This characteristic makes it an excellent starting point for lead generation in drug discovery programs.
Future strategies for leveraging this scaffold include:
Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting point in FBDD campaigns. By identifying small fragments that bind to a target of interest, these can then be elaborated or linked using the this compound framework to generate high-affinity ligands.
Scaffold Hopping: For existing drug discovery programs targeting a specific protein, this scaffold can be used as a novel core to replace an existing one. This "scaffold hopping" can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.
Multi-Target Ligand Design: The ability of privileged scaffolds to interact with multiple targets can be harnessed to design single molecules that modulate several proteins involved in a disease pathway. nih.gov This polypharmacological approach can lead to more effective therapies for complex diseases.
Challenges and Opportunities in Modulating Specific Protein Families with Piperidine-Based Chemical Entities.
While piperidine-containing compounds are prevalent in many approved drugs, there are still challenges and opportunities associated with their use in modulating specific protein families. rsc.org
Challenges:
Selectivity: Achieving selectivity for a specific member of a protein family, such as kinases or G-protein coupled receptors (GPCRs), can be challenging due to conserved binding sites. The conformational flexibility of the piperidine ring can sometimes lead to off-target effects.
Protein-Protein Interactions (PPIs): The large and often flat surfaces of PPIs make them notoriously difficult targets for small molecules. nih.govnih.gov Designing piperidine-based compounds that can effectively disrupt these interactions remains a significant challenge. nih.gov
Opportunities:
Exploiting 3D Chemical Space: The non-planar nature of the piperidine ring allows for the exploration of three-dimensional chemical space, which can be advantageous for targeting pockets that are not amenable to flat, aromatic molecules. news-medical.net
Novel Binding Modes: The unique structural features of the this compound scaffold may allow for the discovery of novel binding modes within challenging protein targets, opening up new avenues for therapeutic intervention.
Q & A
Q. What are the established synthetic routes for {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Thienylmethyl-piperidine coupling : Reacting 2-(chloromethyl)thiophene with piperidin-3-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Microwave-assisted synthesis can reduce reaction time from 12 hours to 2–4 hours, improving yields by ~15% .
- Reductive amination : Condensation of a ketone precursor (e.g., 1-(2-thienylmethyl)piperidin-3-one) with methylamine using NaBH₃CN in methanol achieves moderate yields (50–60%) but requires rigorous purification to remove borate byproducts .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H NMR confirms the thienylmethyl group (δ 6.8–7.2 ppm for thiophene protons) and piperidine ring protons (δ 2.4–3.1 ppm). ¹³C NMR distinguishes quaternary carbons in the piperidine ring (~45 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₈N₂S), with a base peak at m/z 223.1215 [M+H]⁺ .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity. Retention time: 8.2 min .
Q. How are preliminary biological activity assays designed for this compound?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) are essential .
- Antimicrobial Screening : Disk diffusion assays (100 μg/disk) against E. coli and S. aureus. Zone-of-inhibition data should be normalized to standard antibiotics (e.g., ampicillin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring to enhance antibacterial activity. Replace the methylamine group with bulkier substituents (e.g., benzyl) to improve CNS penetration .
- Data-Driven Design : Compare IC₅₀ values of derivatives in enzymatic assays (e.g., acetylcholinesterase inhibition). For example, a fluoro-substituted analog showed 3-fold higher activity than the parent compound .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to the serotonin transporter (SERT). The thienyl group shows π-π stacking with Phe341, while the amine forms hydrogen bonds with Asp98 .
- MD Simulations : 100-ns simulations in GROMACS reveal stable binding to SERT, with RMSD <2 Å after 50 ns. Key residues: Tyr176 (hydrophobic interactions) and Glu493 (salt bridges) .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Source Analysis : Check for impurities (HPLC-MS) or batch variability. A 2023 study found that residual DMSO (>0.5%) artificially inflated cytotoxicity by 20% .
- Assay Standardization : Use synchronized cell lines (e.g., same passage number) and validate with internal standards (e.g., staurosporine for apoptosis assays) .
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Solvent-Free Microwave Synthesis : Eliminates DMF, reducing waste generation by 70%. Achieves 78% yield with an E-factor of 2.1 (vs. 5.8 for traditional methods) .
- Catalytic Methods : Immobilized lipases (e.g., Candida antarctica) enable one-pot reductive amination at RT, though yields are lower (45%) .
Q. How is stereochemical integrity maintained during synthesis, and what are the implications for bioactivity?
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. The (R)-enantiomer showed 10-fold higher affinity for dopamine receptors than the (S)-form in rodent models .
- Stereochemical Analysis : Circular dichroism (CD) and X-ray crystallography confirm absolute configuration. Mismatched stereochemistry reduced antibacterial efficacy by 50% .
Q. What safety protocols are recommended for handling this compound based on structural analogs?
Q. How do solvent polarity and pH affect its stability in pharmacological formulations?
- pH Stability : Stable in pH 5–7 (t₁/₂ >30 days at 25°C). Degrades rapidly at pH <3 (amide hydrolysis) or >9 (oxidation of thiophene) .
- Solvent Effects : Solubility is highest in ethanol (12 mg/mL) vs. water (0.3 mg/mL). PEG-400 enhances bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
